molecular formula C6H3BrClFO B115098 5-Bromo-2-chloro-4-fluorophenol CAS No. 148254-32-4

5-Bromo-2-chloro-4-fluorophenol

Cat. No.: B115098
CAS No.: 148254-32-4
M. Wt: 225.44 g/mol
InChI Key: NQQPSJDOZDIKTE-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-fluorophenol is an organic compound with the molecular formula C₆H₃BrClFO. It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used as a building block in various chemical syntheses and has applications in pharmaceutical research and other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-fluorophenol typically involves the halogenation of phenol. The process begins with the bromination and chlorination of phenol to produce 5-bromo-2-chlorophenol. This intermediate is then subjected to fluorination using a fluorinating agent to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using a multi-step process. This involves the nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization of dimethyl terephthalate as the starting material. The process is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

5-Bromo-2-chloro-4-fluorophenol is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Biological Activity

5-Bromo-2-chloro-4-fluorophenol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological properties, mechanisms of action, and relevant case studies concerning this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H3BrClF, with a molecular weight of approximately 221.45 g/mol. The presence of halogen substituents (bromine, chlorine, and fluorine) on the phenolic ring contributes to its unique chemical reactivity and biological properties.

Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and their inhibition can significantly alter the pharmacokinetics of co-administered drugs. This property suggests potential applications in drug development where modulation of drug metabolism is desired.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin synthesis, and its inhibition is of interest for cosmetic applications and in treating hyperpigmentation disorders. Preliminary studies indicate that this compound may exhibit inhibitory effects on tyrosinase activity, although specific IC50 values have not been extensively documented in the available literature. Comparative studies with similar compounds have shown promising results, indicating that further investigation into its mechanism could yield valuable insights .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of hydroxyl groups and halogen substituents plays a significant role in enhancing its interaction with target enzymes. For example, compounds with similar structural motifs have demonstrated varying degrees of enzyme inhibition, suggesting that modifications to the phenolic structure could lead to improved efficacy .

Case Studies

  • Anticancer Properties : Some studies have suggested that compounds structurally related to this compound exhibit anticancer properties. For instance, derivatives with similar halogen substitutions have shown cytotoxic effects against various cancer cell lines, indicating a potential therapeutic application in oncology .
  • Pharmacokinetic Studies : Research examining the pharmacokinetics of drugs metabolized by CYP1A2 and CYP2C19 has highlighted the importance of understanding how this compound affects these pathways. Inhibition studies have demonstrated altered clearance rates for certain drugs when co-administered with this compound, underscoring its significance in drug-drug interactions .

Data Table: Biological Activities of this compound

Activity TypeTarget Enzyme/PathwayObserved EffectReference
Cytochrome P450 InhibitionCYP1A2Significant inhibition observed
Cytochrome P450 InhibitionCYP2C19Altered pharmacokinetics noted
Tyrosinase InhibitionTyrosinasePotential inhibitory activity
Anticancer ActivityVarious Cell LinesCytotoxic effects noted

Properties

IUPAC Name

5-bromo-2-chloro-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQPSJDOZDIKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466176
Record name 5-BROMO-2-CHLORO-4-FLUOROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148254-32-4
Record name 5-BROMO-2-CHLORO-4-FLUOROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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